molecular formula C8H10N2O2 B2637193 3-Methoxybenzamidoxime CAS No. 73647-50-4

3-Methoxybenzamidoxime

Cat. No.: B2637193
CAS No.: 73647-50-4
M. Wt: 166.18 g/mol
InChI Key: CEHMGZTZNNEADY-UHFFFAOYSA-N
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Description

3-Methoxybenzamidoxime is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamidoxime, where a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzamidoxime typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the amidoxime.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzamidoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzamidoximes depending on the reagents used.

Scientific Research Applications

3-Methoxybenzamidoxime has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxybenzamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

  • 3-Methoxybenzamide
  • 4-Methoxybenzamide
  • 4-Methoxybenzhydrazide

Comparison: 3-Methoxybenzamidoxime is unique due to the presence of the amidoxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 3-Methoxybenzamide and 4-Methoxybenzamide are primarily used as intermediates in organic synthesis, this compound’s amidoxime group allows it to participate in a wider range of chemical reactions and potential biological applications.

Properties

CAS No.

73647-50-4

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

CEHMGZTZNNEADY-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N\O)/N

SMILES

COC1=CC=CC(=C1)C(=NO)N

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N

solubility

not available

Origin of Product

United States

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